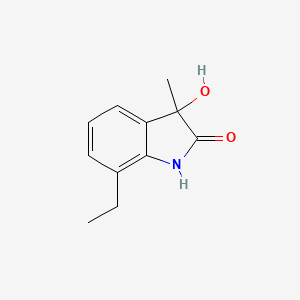
7-ethyl-3-hydroxy-3-methyl-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 408144 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of molecular interactions and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 408144 typically involves a series of organic reactions. The exact synthetic route can vary, but it often includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods: In an industrial setting, the production of NSC 408144 is scaled up using batch or continuous flow reactors. The process involves the optimization of reaction parameters to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions: NSC 408144 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
NSC 408144 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and pathways.
Biology: It plays a role in the study of cellular processes and molecular interactions, particularly in the context of signal transduction and gene expression.
Medicine: NSC 408144 is investigated for its potential therapeutic effects, including its role in modulating biological pathways involved in diseases.
Industry: It is used in the development of new materials and chemicals, particularly in the pharmaceutical and biotechnology industries.
Mechanism of Action
The mechanism of action of NSC 408144 involves its interaction with specific molecular targets within cells. It can modulate various pathways by binding to proteins or nucleic acids, thereby influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
NSC 125973: Known for its role in cancer research, particularly in the study of chemotherapeutic agents.
NSC 123127: Used in the study of molecular interactions and drug development.
NSC 123456: Investigated for its potential therapeutic effects in various diseases.
Uniqueness of NSC 408144: NSC 408144 is unique due to its specific molecular structure and the range of reactions it can undergo. Its versatility in both chemical and biological research makes it a valuable compound for various scientific studies. Additionally, its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
7509-62-8 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
7-ethyl-3-hydroxy-3-methyl-1H-indol-2-one |
InChI |
InChI=1S/C11H13NO2/c1-3-7-5-4-6-8-9(7)12-10(13)11(8,2)14/h4-6,14H,3H2,1-2H3,(H,12,13) |
InChI Key |
GLUYAANWKRVCHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(C(=O)N2)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




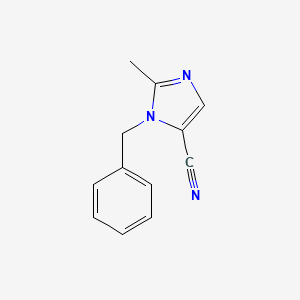
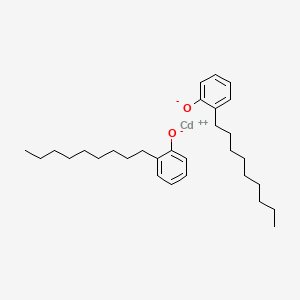
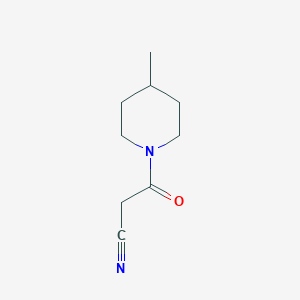
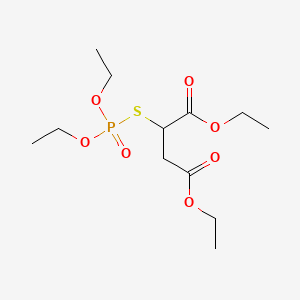
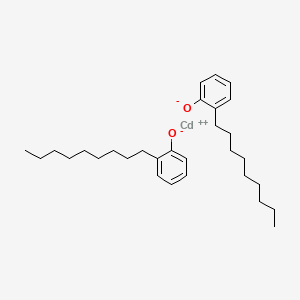
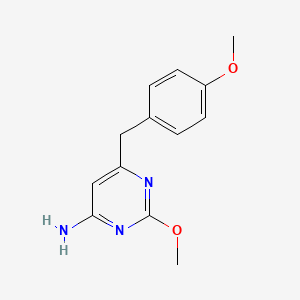
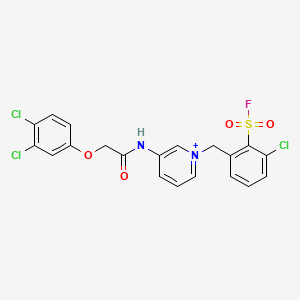
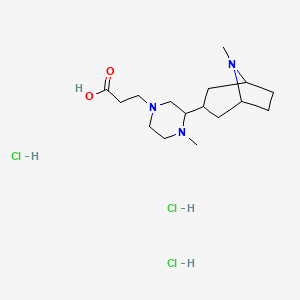

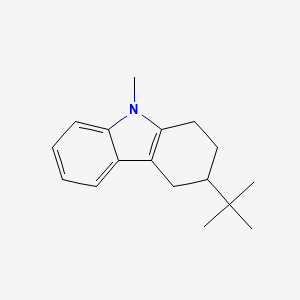
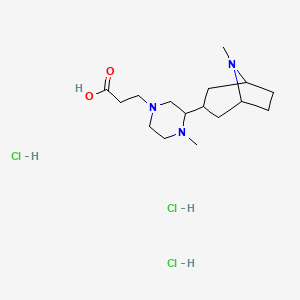
![1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12791683.png)
